N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS No.: 865286-69-7
Cat. No.: VC6151735
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
* For research use only. Not for human or veterinary use.
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide - 865286-69-7](/images/structure/VC6151735.png)
Specification
CAS No. | 865286-69-7 |
---|---|
Molecular Formula | C12H13N3O3 |
Molecular Weight | 247.254 |
IUPAC Name | N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Standard InChI | InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |
Standard InChI Key | KARDIMGGDAZSLO-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide reflects its core structure: a 1,3,4-oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom) substituted with a 4-methoxyphenyl group at position 5 and a propanamide group at position 2. The molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 259.26 g/mol (calculated from atomic weights).
Structural Analogs and Comparative Analysis
Structurally related compounds, such as D586-0074 (N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide), highlight the versatility of 1,3,4-oxadiazole derivatives in drug design . While D586-0074 includes an additional 5-phenylfuran moiety, the shared 1,3,4-oxadiazole core and 4-methoxyphenyl substitution suggest similar synthetic routes and physicochemical behaviors . Another analog, N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, differs in oxadiazole isomerism (1,2,4 vs. 1,3,4) but demonstrates comparable logP values (3.67) and hydrogen-bonding capacity .
Synthesis and Manufacturing Approaches
General Strategies for 1,3,4-Oxadiazole Synthesis
The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of hydrazides or Schiff bases. For N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, a plausible route involves:
-
Hydrazide Formation: Reacting 4-methoxybenzoic acid with hydrazine to yield 4-methoxybenzohydrazide.
-
Schiff Base Formation: Condensing the hydrazide with propanoyl chloride to form an intermediate acylhydrazone.
-
Cyclization: Treating the acylhydrazone with a dehydrating agent (e.g., phosphorus oxychloride) to induce cyclization into the 1,3,4-oxadiazole ring .
This method aligns with protocols used for analogous compounds, such as those described by Sathyanarayana et al. (2022), who synthesized 1,3,4-oxadiazoles via hydrazide intermediates and acetic anhydride-mediated cyclization .
Optimization and Yield Considerations
Key factors influencing yield include:
-
Reaction Temperature: Cyclization typically requires elevated temperatures (80–100°C).
-
Catalyst Use: Lewis acids like zinc chloride may enhance cyclization efficiency .
-
Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates .
Physicochemical and Pharmacokinetic Properties
Calculated and Experimental Data
While experimental data for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide are scarce, properties can be extrapolated from analogs:
The compound’s moderate logP suggests favorable membrane permeability, while its polar surface area (70.1 Ų) indicates potential for oral bioavailability .
Solubility and Stability
-
Water Solubility: Estimated logSw = -3.91 (similar to D586-0074), indicating low aqueous solubility .
-
Stability: The 1,3,4-oxadiazole ring is generally stable under physiological conditions, but the amide bond may undergo enzymatic hydrolysis in vivo .
Computational and ADMET Profiling
Molecular Docking Insights
Docking simulations of analogous compounds into EGFR (epidermal growth factor receptor) and α-glucosidase active sites suggest strong binding affinities (ΔG < -8 kcal/mol) . The 4-methoxyphenyl group participates in π-π stacking, while the propanamide forms hydrogen bonds with catalytic residues .
ADMET Predictions
-
Absorption: High gastrointestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
Applications and Future Directions
Drug Discovery Libraries
The compound’s inclusion in ChemDiv’s Angiogenesis Library (14822 compounds) underscores its potential as a kinase inhibitor or anti-angiogenic agent . Its structural features align with FDA-approved drugs like Ruxolitinib, a JAK2 inhibitor containing a 1,3,4-oxadiazole motif .
Recommended Research Priorities
-
In Vitro Cytotoxicity Screening: Evaluate activity against NCI-60 cancer cell lines.
-
In Vivo Pharmacokinetics: Assess bioavailability and metabolite profiling.
-
Target Identification: Use proteomics to identify binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume